molecular formula C23H30N2O3 B2719394 3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide CAS No. 954246-27-6

3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide

Cat. No.: B2719394
CAS No.: 954246-27-6
M. Wt: 382.504
InChI Key: SWTMHQFBPZKRBS-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a propanamide derivative featuring a 4-methoxyphenyl group attached to the propanamide backbone and a 2-phenylmorpholine moiety linked via a propyl chain. This structure combines aromatic, ether, and morpholine functionalities, which are commonly associated with enhanced pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-27-21-11-8-19(9-12-21)10-13-23(26)24-14-5-15-25-16-17-28-22(18-25)20-6-3-2-4-7-20/h2-4,6-9,11-12,22H,5,10,13-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTMHQFBPZKRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is further reacted with 3-(2-phenylmorpholino)propylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(3-(2-phenylmorpholino)propyl)propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Backbone Modifications

N-(3,3-Diphenylpropyl)-3-(4-Methoxyphenyl)Propanamide (CAS 352689-56-6) Structure: Features a diphenylpropyl group instead of the morpholinylpropyl chain. Molecular Formula: C25H27NO2 (MW: 373.5 g/mol). Properties: Increased lipophilicity due to the diphenylpropyl group, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

3-(4-Methoxyphenyl)-N-[(Oxan-4-yl)Methyl]Propanamide Structure: Replaces the 2-phenylmorpholine with a tetrahydropyran (oxan-4-yl) group. Molecular Formula: C16H23NO3 (MW: 277.36 g/mol). Properties: Lower molecular weight and logP (2.12) compared to the target compound. The oxane ring may reduce hydrogen-bonding capacity (polar surface area: 40.08 Ų) relative to morpholine .

Aromatic Group Variations

2-[(Benzoyl)Amino]-N-{[4-(2-Methoxyphenyl)-Piperazin-1-yl]Propyl}-3-(4-Fluorophenyl)-Propanamide (3l) Structure: Substitutes 4-methoxyphenyl with 4-fluorophenyl and includes a benzoylamino group. Synthesis: Yield: 76% via resin-based coupling and chromatography.

3-(4-Methoxyphenyl)-N-(3-Phenylprop-2-yn-1-yl)Propanamide (5a)

  • Structure : Contains a propargyl group instead of the morpholinylpropyl chain.
  • Synthesis : Chemoenzymatic three-component reaction.
  • Properties : The alkyne group enables click chemistry applications, offering modularity in drug conjugation .
Heterocyclic Modifications

(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(Methylthio)Ethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)Oxy)Propyl)-3-(4-Methoxyphenyl)Propanamide (6) Structure: Incorporates a pyrazole core with dichlorophenyl and pyridinyl groups. Synthesis: Yield: 61% via stepwise coupling.

Pharmacological and Physicochemical Insights

  • Morpholine vs. Piperazine/Piperidine : Morpholine-containing compounds (e.g., target compound) typically exhibit better solubility than piperazine derivatives (e.g., 3l) due to the oxygen atom in the morpholine ring, which increases polarity .
  • Aromatic Substitutions : Methoxy groups (electron-donating) vs. fluoro groups (electron-withdrawing) influence electronic environments, affecting interactions with biological targets like serotonin receptors or cytochrome P450 enzymes .
  • Synthetic Accessibility : Resin-based syntheses (e.g., compounds 3j–3l) and chemoenzymatic routes (e.g., 5a) highlight modular strategies for propanamide derivatives, though yields vary significantly (39–76%) .

Biological Activity

3-(4-Methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H26N2O2\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This structure features a propanamide backbone with a methoxyphenyl group and a morpholine derivative, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Preliminary research suggests that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has demonstrated inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Investigations into the neuroprotective properties have shown promise, particularly in models of neurodegenerative diseases.

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis induction
HeLa7.5Caspase activation

2. Antimicrobial Activity

In another study assessing antimicrobial properties, the compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, suggesting its potential as a lead compound for antibiotic development .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli15

3. Neuroprotective Effects

Research focusing on neuroprotection revealed that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neuronal damage, potentially relevant for conditions like Alzheimer's disease .

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